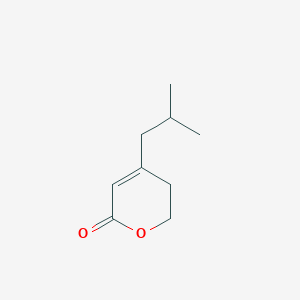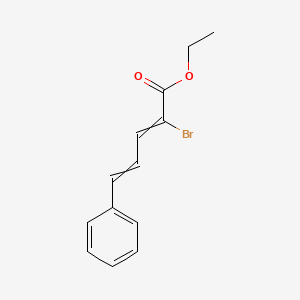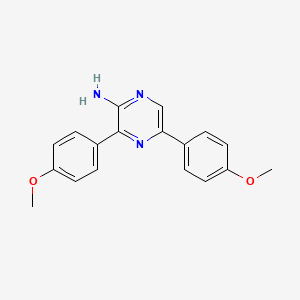![molecular formula C27H21N3O3S3 B12568176 N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-2-thiophenecarboxamide CAS No. 303163-22-6](/img/structure/B12568176.png)
N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-2-thiophenecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, a pyridine ring, and a thiophene carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-2-thiophenecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of Thiazole Ring: The thiazole ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of Methylphenyl and Methylsulfonylphenyl Groups: These groups are introduced through electrophilic aromatic substitution reactions.
Formation of Pyridine Ring: The pyridine ring is synthesized through condensation reactions involving suitable precursors.
Coupling Reactions: The final step involves coupling the thiazole, pyridine, and thiophene carboxamide groups using reagents such as coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and high-throughput screening of reaction conditions are employed to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-2-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-2-thiophenecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptor Activity: Interacting with receptors on the cell surface to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various physiological and pathological processes.
Vergleich Mit ähnlichen Verbindungen
N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-2-thiophenecarboxamide can be compared with other similar compounds, such as:
N-(4-(4-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-yl)pyridin-2-ylbenzamide: Shares structural similarities but differs in the functional groups attached to the core structure.
2-(4-Methylsulfonylphenyl)indole Derivatives: Known for their antimicrobial and anti-inflammatory activities, these compounds have different core structures but similar functional groups.
Eigenschaften
CAS-Nummer |
303163-22-6 |
|---|---|
Molekularformel |
C27H21N3O3S3 |
Molekulargewicht |
531.7 g/mol |
IUPAC-Name |
N-[4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C27H21N3O3S3/c1-17-5-3-6-19(15-17)24-25(35-27(30-24)18-8-10-21(11-9-18)36(2,32)33)20-12-13-28-23(16-20)29-26(31)22-7-4-14-34-22/h3-16H,1-2H3,(H,28,29,31) |
InChI-Schlüssel |
LWSVAMUUIMWDGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC=C(C=C3)S(=O)(=O)C)C4=CC(=NC=C4)NC(=O)C5=CC=CS5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)(3,5-diaminophenyl)methanone](/img/structure/B12568119.png)

![2-[(Chloroacetyl)oxy]ethyl N-ethyl-N-(3-methylphenyl)-beta-alaninate](/img/structure/B12568124.png)



![Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine](/img/structure/B12568144.png)

![Phosphinic amide, N-[(1R)-1-(1-naphthalenyl)propyl]-P,P-diphenyl-](/img/structure/B12568151.png)
![1,1'-Bis[(2-ethenylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B12568153.png)

![Diethyl {1-[(diethoxyphosphoryl)oxy]-3-fluoropropyl}phosphonate](/img/structure/B12568163.png)

